molecular formula C14H10O6S2 B14568032 Anthracene-1,6-disulfonic acid CAS No. 61736-93-4

Anthracene-1,6-disulfonic acid

Cat. No.: B14568032
CAS No.: 61736-93-4
M. Wt: 338.4 g/mol
InChI Key: LMTWMOCWGFVODC-UHFFFAOYSA-N
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Description

Anthracene-1,6-disulfonic acid is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two sulfonic acid groups attached to the 1 and 6 positions of the anthracene ring. It is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of anthracene-1,6-disulfonic acid typically involves the sulfonation of anthracene. This process can be carried out using concentrated sulfuric acid or oleum at elevated temperatures. The reaction conditions are crucial to ensure the selective sulfonation at the 1 and 6 positions .

Industrial Production Methods: Industrial production of this compound follows similar principles but is optimized for large-scale synthesis. The process involves the controlled addition of sulfuric acid to anthracene under specific temperature and pressure conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Anthracene-1,6-disulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various anthraquinone derivatives, dihydroanthracene compounds, and substituted anthracenes .

Scientific Research Applications

Anthracene-1,6-disulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of anthracene-1,6-disulfonic acid involves its interaction with various molecular targets. In redox reactions, it acts as an electron donor or acceptor, facilitating electron transfer processes. The sulfonic acid groups enhance its solubility and reactivity in aqueous environments, making it suitable for various applications .

Comparison with Similar Compounds

  • Anthraquinone-2,6-disulfonic acid
  • Anthraquinone-2,7-disulfonic acid
  • Anthracene-1,5-disulfonic acid

Comparison: Anthracene-1,6-disulfonic acid is unique due to its specific sulfonation pattern, which influences its chemical reactivity and applications. Compared to anthraquinone derivatives, it has distinct photophysical properties and solubility characteristics, making it more suitable for certain applications such as fluorescence studies and redox flow batteries .

Properties

CAS No.

61736-93-4

Molecular Formula

C14H10O6S2

Molecular Weight

338.4 g/mol

IUPAC Name

anthracene-1,6-disulfonic acid

InChI

InChI=1S/C14H10O6S2/c15-21(16,17)12-5-4-9-8-13-10(6-11(9)7-12)2-1-3-14(13)22(18,19)20/h1-8H,(H,15,16,17)(H,18,19,20)

InChI Key

LMTWMOCWGFVODC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=C(C=CC(=C3)S(=O)(=O)O)C=C2C(=C1)S(=O)(=O)O

Origin of Product

United States

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